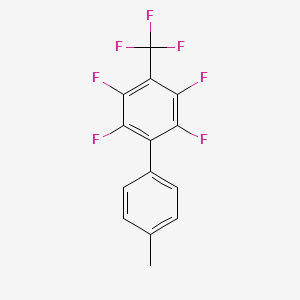
2,3,5,6-Tetrafluoro-4'-methyl-4-(trifluoromethyl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetrafluoro-4’-methyl-4-(trifluoromethyl)-1,1’-biphenyl: is an organic compound that belongs to the class of fluorinated biphenyls. This compound is characterized by the presence of multiple fluorine atoms and a trifluoromethyl group, which impart unique chemical properties. It is used in various scientific research applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrafluoro-4’-methyl-4-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzene derivatives.
Coupling Reaction: The biphenyl structure is formed through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound is prone to nucleophilic substitution reactions, where fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new fluorinated materials with unique properties.
Biology:
- Investigated for its potential use in biochemical assays and as a probe in molecular biology studies.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of advanced materials, such as liquid crystals and polymers with enhanced properties.
作用機序
The mechanism of action of 2,3,5,6-Tetrafluoro-4’-methyl-4-(trifluoromethyl)-1,1’-biphenyl involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: It may modulate signaling pathways, alter gene expression, or affect cellular processes through its unique chemical structure.
類似化合物との比較
- 2,3,5,6-Tetrafluoro-4-methylbenzylalcohol
- 4-Methyl-2,3,5,6-tetrafluorobenzyl bromide
- 2,3,5,6-Tetrafluoro-4-methylbenzoic acid
Comparison:
- 2,3,5,6-Tetrafluoro-4’-methyl-4-(trifluoromethyl)-1,1’-biphenyl is unique due to the presence of both tetrafluoro and trifluoromethyl groups, which enhance its reactivity and stability compared to other fluorinated biphenyls.
- The trifluoromethyl group imparts additional lipophilicity and electron-withdrawing properties, making it distinct from other similar compounds.
This comprehensive overview highlights the significance and versatility of 2,3,5,6-Tetrafluoro-4’-methyl-4-(trifluoromethyl)-1,1’-biphenyl in various scientific and industrial applications
特性
CAS番号 |
920264-42-2 |
|---|---|
分子式 |
C14H7F7 |
分子量 |
308.19 g/mol |
IUPAC名 |
1,2,4,5-tetrafluoro-3-(4-methylphenyl)-6-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H7F7/c1-6-2-4-7(5-3-6)8-10(15)12(17)9(14(19,20)21)13(18)11(8)16/h2-5H,1H3 |
InChIキー |
NIQCMZUDQFZPMY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


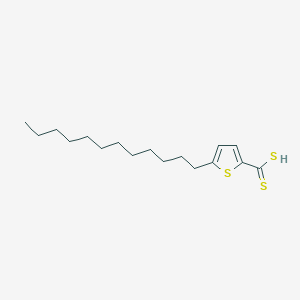
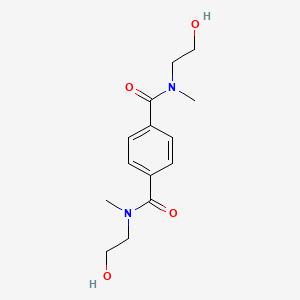
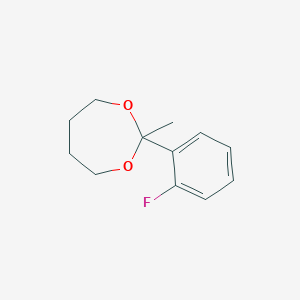
![2-[1-Benzyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B12622815.png)
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 1-oxo-2-(phenylmethyl)-, phenylmethyl ester](/img/structure/B12622819.png)
![3-Ethenyl-4-[(propan-2-yl)oxy]benzaldehyde](/img/structure/B12622827.png)
![3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-5-(4-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12622829.png)
![4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12622832.png)
![1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine](/img/structure/B12622848.png)
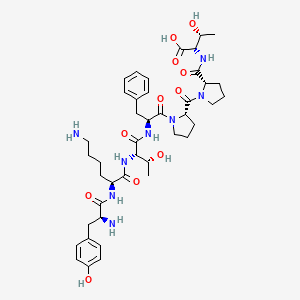
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4-chloro-6-iodoquinazoline](/img/structure/B12622853.png)
![1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12622856.png)
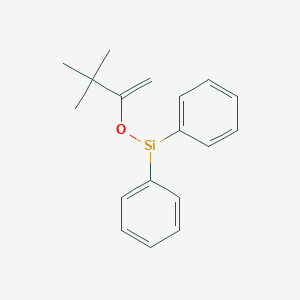
![2(1H)-Pyridinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylethyl]-5-fluoro-](/img/structure/B12622861.png)
